molecular formula C18H15NO5 B11052760 4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid

4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid

Katalognummer B11052760
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: RXTGJUDEXHPFHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid is a complex organic compound characterized by the presence of methoxy groups and an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid typically involves the reaction of 3-methoxyphenyl and 4-methoxyphenyl derivatives under specific conditions to form the isoxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy groups can undergo substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-methoxyphenyl isocyanate
  • 2-Methoxyphenyl isocyanate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

4-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid is unique due to its specific structural features, such as the presence of both methoxy groups and the isoxazole ring

Eigenschaften

Molekularformel

C18H15NO5

Molekulargewicht

325.3 g/mol

IUPAC-Name

4-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C18H15NO5/c1-22-13-8-6-11(7-9-13)16-15(17(18(20)21)24-19-16)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,20,21)

InChI-Schlüssel

RXTGJUDEXHPFHW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C3=CC(=CC=C3)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.